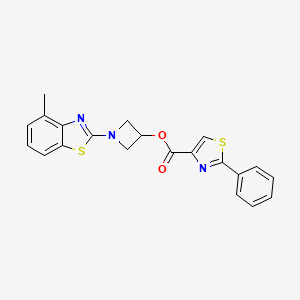![molecular formula C18H20BrNO3S B6506077 1-(5-bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine CAS No. 1421517-03-4](/img/structure/B6506077.png)
1-(5-bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine, otherwise known as 1-Bromo-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine, is an organobromine compound with a wide range of applications in the scientific community. It is a colorless liquid with a boiling point of 204-205 °C and a melting point of -14 °C. Its structure consists of a five-membered ring of bromofuran, a sulfanylmethyl group, and a piperidine ring. This compound has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine has a wide range of applications in the scientific community. It has been used in organic synthesis as a reagent for the formation of a variety of compounds, including polymers and polycyclic aromatic compounds. It has also been used in drug development as a precursor for the synthesis of a variety of drugs, including anticonvulsants and analgesics. In addition, this compound has been used in biochemistry research as a reagent for the synthesis of a variety of biomolecules, including peptides and proteins.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is not well understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in molecules to form new bonds. This allows the compound to be used as a reagent for the synthesis of a variety of molecules, including polymers and biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Bromo-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine are not well understood. However, it has been shown to be non-toxic in animal studies and is not believed to have any adverse effects on the environment. In addition, it is believed to have no significant effect on the human body, making it a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-Bromo-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is its wide range of applications in the scientific community. It is a versatile reagent that can be used for the synthesis of a variety of compounds, including polymers, drugs, and biomolecules. In addition, it is non-toxic and does not have any significant effect on the human body.
The main limitation of 1-Bromo-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is its low boiling point, which makes it difficult to store and transport. In addition, the compound is relatively unstable and can decompose over time.
Zukünftige Richtungen
1-Bromo-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine has a wide range of potential applications in the scientific community. Future research could focus on developing more efficient and cost-effective synthesis methods for this compound. In addition, further research could investigate the biochemical and physiological effects of this compound and explore its potential applications in drug development and organic synthesis. Finally, further research could explore the potential applications of this compound in the field of biochemistry and investigate its potential as a reagent for the synthesis of biomolecules.
Synthesemethoden
The synthesis of 1-Bromo-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is typically achieved through a two-step process. The first step involves the formation of the bromofuran ring, which is achieved by reacting a brominated furan with an aldehyde in the presence of a base. The second step involves the reaction of the bromofuran ring with the sulfanylmethyl group, which is achieved by reacting the bromofuran with a sulfanylmethyl bromide in the presence of a base. The final product is then purified through chromatography and crystallization.
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3S/c1-22-14-2-4-15(5-3-14)24-12-13-8-10-20(11-9-13)18(21)16-6-7-17(19)23-16/h2-7,13H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYHDJNSHSNFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B6506007.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6506015.png)
![2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506033.png)
![3-(4-methoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B6506035.png)
![2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine](/img/structure/B6506039.png)

![1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6506062.png)
![2-(4-fluorophenyl)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6506066.png)
![1-(furan-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B6506069.png)
![1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B6506087.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6506094.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6506102.png)
![ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B6506106.png)